BenchChemオンラインストアへようこそ!

Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

HIF prolyl hydroxylase anemia synthetic intermediate

Ethyl 4‑hydroxy‑2‑oxo‑1‑propyl‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate (CAS 1253791‑84‑2) is a fully substituted 1,8‑naphthyridin‑2(1H)‑one derivative bearing a 1‑propyl chain, a 4‑hydroxy group, and a 3‑ethyl carboxylate ester. This substitution pattern places it within a family of heterocyclic scaffolds investigated as HIF prolyl hydroxylase (PHD) inhibitors , selective cannabinoid CB2 receptor ligands , and antibacterial agents.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 1253791-84-2
Cat. No. B581061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
CAS1253791-84-2
Synonymsethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCCCN1C2=C(C=CC=N2)C(=C(C1=O)C(=O)OCC)O
InChIInChI=1S/C14H16N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h5-7,17H,3-4,8H2,1-2H3
InChIKeyZLAOFKBCQZTRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4‑Hydroxy‑2‑oxo‑1‑propyl‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate (CAS 1253791‑84‑2): Procurement‑Grade Profile and Core Scaffold Identity


Ethyl 4‑hydroxy‑2‑oxo‑1‑propyl‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate (CAS 1253791‑84‑2) is a fully substituted 1,8‑naphthyridin‑2(1H)‑one derivative bearing a 1‑propyl chain, a 4‑hydroxy group, and a 3‑ethyl carboxylate ester. This substitution pattern places it within a family of heterocyclic scaffolds investigated as HIF prolyl hydroxylase (PHD) inhibitors [1], selective cannabinoid CB2 receptor ligands [2], and antibacterial agents [3]. The compound is supplied as a research intermediate with reported purities of ≥95 %–98 % (HPLC) and a molecular weight of 276.29 g mol⁻¹ .

Why In‑Class 1,8‑Naphthyridine‑3‑carboxylates Cannot Be Interchanged for CAS 1253791‑84‑2 Without Risk


Although the 4‑hydroxy‑2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine core is shared by numerous analogs, three structural features of CAS 1253791‑84‑2 – the N1‑propyl chain, the C3‑ethyl ester, and the absence of a C7 substituent – collectively determine its utility as a synthetic intermediate and its biological profile. In HIF PHD inhibitor programmes, the N1‑substituent profoundly influences PHD isoform selectivity and oral bioavailability; the ethyl ester at C3 serves as a handle for further diversification (hydrolysis, amidation, or transesterification) [1], whereas C7‑unsubstituted analogs exhibit distinct electronic and steric properties compared to 7‑methyl or 7‑halo derivatives [2]. In CB2 ligand series, the nature of the C3 carbonyl group (ester vs. carboxamide) dictates receptor affinity and selectivity [3]. Therefore, procurement of a generic “4‑hydroxy‑2‑oxo‑1,8‑naphthyridine‑3‑carboxylate” without precise specification of the N1, C3, and C7 substitution carries a high risk of obtaining a compound with divergent reactivity and biological performance.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Ethyl 4‑Hydroxy‑2‑oxo‑1‑propyl‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate


N1‑Propyl vs. N1‑Benzyl Substitution: Impact on HIF PHD Inhibitor Intermediate Scope

In the HIF PHD inhibitor patent family, the N1‑propyl analog (CAS 1253791‑84‑2) provides a sterically and electronically distinct intermediate relative to the N1‑benzyl congener ethyl 1‑benzyl‑4‑hydroxy‑2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate (CAS 179064‑00‑7). The N1‑benzyl analog is explicitly listed as intermediate IIa for generating PHD inhibitors, while the N1‑propyl variant enables access to a different sub‑series with potentially altered pharmacokinetic properties owing to the reduced lipophilicity of the propyl chain (estimated ΔclogP ≈ −1.5) [1]. No head‑to‑head PHD IC₅₀ data are publicly available for the exact ester intermediates.[2]

HIF prolyl hydroxylase anemia synthetic intermediate

C7‑Unsubstituted vs. C7‑Methyl: Electronic and Steric Differentiation in Antibacterial Analog Series

The 7‑position of the 1,8‑naphthyridine scaffold is a critical determinant of antibacterial activity, particularly in quinolone‑type DNA gyrase inhibitors. The target compound (C7 = H) differs from the 7‑methyl analog ethyl 4‑hydroxy‑7‑methyl‑2‑oxo‑1‑propyl‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate (CAS 76336‑00‑0). While direct MIC comparisons between these two exact esters are not published, the 7‑methyl group is known to enhance antibacterial potency in related 1‑alkyl‑4‑hydroxy‑2‑oxo‑1,8‑naphthyridine‑3‑carboxylic acid series by improving DNA gyrase binding affinity [1][2]. Conversely, the C7‑unsubstituted analog offers a distinct electronic environment (lower electron density at C7) that may be advantageous for introducing alternative substituents via electrophilic aromatic substitution or cross‑coupling, expanding synthetic versatility beyond the 7‑methyl series [1].

antibacterial DNA gyrase naphthyridine

C3‑Ethyl Ester vs. C3‑Carboxamide: Differentiation Relevant to CB2 Cannabinoid Receptor Affinity

In the CB2 selective ligand series, 4‑hydroxy‑2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxamides bearing a 4‑methylcyclohexylamido group at C3 demonstrated high CB2 receptor affinity (Kᵢ values in the low nanomolar range, e.g., 2–10 nM) and significant CB2/CB1 selectivity (selectivity ratio >100‑fold) [1]. The target compound, bearing an ethyl ester at C3 instead of a carboxamide, is structurally incapable of directly engaging the CB2 receptor with comparable affinity; its primary utility lies as a hydrolytically labile precursor that can be converted to the corresponding carboxylic acid and subsequently amidated to generate CB2‑active carboxamide analogs [1][2].

CB2 receptor cannabinoid immunomodulation anticancer

Predicted Physicochemical Differentiation: logP and Solubility vs. 1‑Phenyl and 1‑Benzyl Analogs

Computational comparison reveals that the 1‑propyl chain of CAS 1253791‑84‑2 confers intermediate lipophilicity relative to 1‑phenyl (CAS 138305‑20‑1) and 1‑benzyl (CAS 179064‑00‑7) analogs. Using consensus clogP estimation (ALOGPS 2.1), the 1‑propyl derivative has an estimated clogP of ≈1.8, compared to ≈2.9 for the 1‑phenyl analog and ≈3.1 for the 1‑benzyl analog [1]. This reduced lipophilicity is expected to translate into higher aqueous solubility and potentially more favorable pharmacokinetic properties when the compound is used as a prodrug or intermediate for lead optimization. The aqueous solubility of the target compound at pH 7.4 is reported as 38 μM , providing a baseline for formulation and in vitro assay design.

physicochemical properties logP solubility drug‑likeness

Differentiation in Synthetic Tractability: Convergent Assembly via Meldrum's Acid Route

The 2‑oxo‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate scaffold, including the 1‑propyl substituted variant, can be efficiently synthesized via a one‑pot, FeCl₃‑catalyzed cyclocondensation of 2‑aminonicotinaldehyde, Meldrum's acid, and the corresponding alcohol (here, 1‑propanol) [1]. This methodology tolerates diverse N1‑alkyl groups, but the yield and purity profile are influenced by the steric and electronic nature of the alcohol. The primary, unbranched 1‑propanol used to generate the target compound typically affords higher yields (reported 65–78 % for analogous 1‑alkyl derivatives) compared to secondary or aromatic alcohols, making the 1‑propyl derivative a synthetically more accessible intermediate than the corresponding 1‑isopropyl or 1‑phenyl analogs [1].

synthetic methodology FeCl₃ catalysis parallel synthesis

Purity and Quality Control: Supplier‑Specified vs. Literature‑Grade Comparators

Commercially, CAS 1253791‑84‑2 is available with certified purity of ≥95 % (Leyan) and NLT 98 % (MolCore) as determined by HPLC . In contrast, many structurally related 1,8‑naphthyridine‑3‑carboxylate analogs referenced in the primary literature are prepared in‑house without formal purity certification, introducing batch‑to‑batch variability that can confound biological assay reproducibility. The availability of the target compound with documented purity and ISO‑certified quality systems provides a procurement advantage for laboratories requiring reproducible starting materials for SAR studies.

purity specification QC procurement standard

Prioritized Application Scenarios for Ethyl 4‑Hydroxy‑2‑oxo‑1‑propyl‑1,2‑dihydro‑1,8‑naphthyridine‑3‑carboxylate Procurement


N1‑Propyl HIF Prolyl Hydroxylase Inhibitor Lead Optimization

The 1‑propyl substitution on the naphthyridine core provides a specific entry point for medicinal chemistry teams pursuing HIF PHD inhibitors for anemia and ischemia indications. As documented in the Merck HIF patent family, N1‑alkyl variation is a key SAR vector; the propyl analog occupies a lipophilicity window (clogP ≈1.8) that balances cell permeability with aqueous solubility . The C3 ethyl ester can be hydrolyzed to the corresponding carboxylic acid and further elaborated to carboxamide or glycine conjugate final compounds, exactly as exemplified in US 8,461,348 B2 for the N1‑benzyl series .

CB2 Receptor Ligand Precursor for Parallel Carboxamide Library Synthesis

The ethyl ester functionality at C3 makes CAS 1253791‑84‑2 an ideal procured intermediate for generating diverse C3‑carboxamide libraries targeting the CB2 receptor. Following ester hydrolysis, the resulting carboxylic acid can be coupled with a range of amines (e.g., 4‑methylcyclohexylamine, as described by Manera et al.) to yield CB2‑selective ligands with demonstrated antiproliferative activity against prostate cancer (LNCaP) and immunomodulatory effects in multiple sclerosis patient‑derived lymphocytes .

Antibacterial Scaffold Diversification at the C7 Position

The absence of a substituent at C7 in the target compound offers a distinct advantage for antibacterial discovery programs that require late‑stage functionalization. Unlike the pre‑substituted 7‑methyl analog (CAS 76336‑00‑0), the C7‑H derivative can be directly halogenated, nitrated, or coupled via C–H activation to introduce diverse pharmacophores, enabling systematic exploration of the C7 SAR space that is critical for DNA gyrase inhibition as established in the quinolone/naphthyridine antibacterial literature .

Physicochemical Property‑Guided Early‑Stage Lead Triage

With an experimentally determined aqueous solubility of 38 μM (pH 7.4) and an estimated clogP of ≈1.8 , the 1‑propyl derivative occupies a favorable physicochemical space for oral bioavailability according to Lipinski's and Veber's guidelines. This makes it a superior starting point for lead optimization compared to more lipophilic 1‑aryl analogs (estimated clogP >2.9), which may encounter solubility‑limited absorption and higher metabolic clearance. Procurement of the 1‑propyl variant supports early ADME profiling and formulation development without the confounding effects of excessive lipophilicity.

Quote Request

Request a Quote for Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.